2H-Pyran, tetrahydro-3-(phenylmethyl)-
Description
Overview of Tetrahydropyran (B127337) Chemistry
Tetrahydropyran (THP), also known by its IUPAC name oxane, is a saturated six-membered heterocyclic ether containing five carbon atoms and one oxygen atom. pharmablock.com This fundamental structure is a cornerstone in a multitude of natural products, most notably in the pyranose form of sugars. pharmablock.com The chemistry of tetrahydropyran is characterized by the stability of the saturated ring and the reactivity conferred by the ether oxygen.
Synthetic strategies to construct the tetrahydropyran ring are diverse and have been a significant focus of organic synthesis. nih.govbohrium.com Common methods include intramolecular cyclizations of hydroxy-olefins (hydroalkoxylation), Prins cyclizations, hetero-Diels-Alder reactions, and oxa-Michael additions. nih.govholycross.eduorganic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product. The stereoselective synthesis of substituted tetrahydropyrans is of particular importance, as the spatial arrangement of substituents can dramatically influence biological activity. nih.govbeilstein-journals.org
Significance of 3-Substituted Tetrahydropyrans in Organic Synthesis
Substituted tetrahydropyrans are integral components of a wide array of biologically active natural products, including marine macrolides with potent anticancer and anti-inflammatory properties. holycross.eduresearchgate.net In medicinal chemistry, the tetrahydropyran moiety is often employed as a bioisostere for a cyclohexane (B81311) ring to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. pharmablock.com The introduction of the oxygen atom can provide an additional hydrogen bond acceptor site, potentially enhancing binding affinity to biological targets. pharmablock.com
Structural Context of 2H-Pyran, tetrahydro-3-(phenylmethyl)- within the Tetrahydropyran Scaffold
The compound 2H-Pyran, tetrahydro-3-(phenylmethyl)- (also known as 3-benzyl-tetrahydropyran or 3-benzyloxane) is a derivative of tetrahydropyran featuring a phenylmethyl (benzyl) group at the 3-position.
The introduction of the benzyl (B1604629) group at the 3-position has several important structural implications. The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain. chemistrysteps.comlibretexts.org A substituent at the 3-position can exist in either an axial or an equatorial orientation. The conformational preference is influenced by the steric bulk of the substituent. acs.org For a benzyl group, which is relatively bulky, the equatorial position is generally favored to minimize 1,3-diaxial interactions. nih.gov
Properties
CAS No. |
60466-73-1 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-benzyloxane |
InChI |
InChI=1S/C12H16O/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
RLYSPFPWKAALMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Tetrahydropyran Core and Its 3 Phenylmethyl Derivatives
Specific Synthetic Routes to 2H-Pyran, tetrahydro-3-(phenylmethyl)-
Direct synthesis of 2H-Pyran, tetrahydro-3-(phenylmethyl)- is not commonly documented in dedicated procedures. However, its synthesis can be logically approached by applying established methods for the functionalization of tetrahydropyran (B127337) rings or their precursors. These strategies primarily involve the introduction of the benzyl (B1604629) group at the C-3 position.
The introduction of a benzyl substituent at the 3-position of a tetrahydropyran ring can be achieved through several strategic pathways. One such method involves the alkylation of anions derived from activated THP derivatives. For instance, 2-benzenesulphonyl tetrahydropyran can be deprotonated to form a nucleophilic anion, which can then be alkylated with benzyl halides. Subsequent reductive desulfonylation yields the 3-benzyl substituted product.
Another viable approach is through conjugate addition reactions. A suitable precursor, such as a 3,4-dihydro-2H-pyran derivative with an activating group at the 3-position, can react with an organocuprate reagent like lithium diphenylcuprate or a benzyl Grignard reagent in the presence of a copper catalyst. This 1,4-addition would install the benzyl group at the desired C-3 position.
Furthermore, functionalization can begin from a ketone. Starting with tetrahydropyran-3-one, a Wittig reaction using benzyltriphenylphosphonium (B107652) halide could form the exocyclic methylene (B1212753) compound, 3-(phenylmethylene)tetrahydropyran. Subsequent catalytic hydrogenation of the double bond would reduce it to afford the final 3-benzyltetrahydropyran product.
General Methodologies for Tetrahydropyran Ring Construction
Beyond the specific functionalization to create 3-benzyltetrahydropyran, several powerful and general methodologies exist for the primary construction of the tetrahydropyran ring itself. These methods are fundamental in synthetic organic chemistry and are often employed in the total synthesis of complex natural products. nih.gov
The Prins cyclization is a classic and powerful acid-catalyzed reaction for constructing the tetrahydropyran skeleton. beilstein-journals.org It typically involves the condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene, leading to the formation of the six-membered ring. nih.gov The resulting cationic intermediate can be trapped by a nucleophile, often the conjugate base of the acid catalyst, to yield a functionalized tetrahydropyran.
Key features of the Prins cyclization include:
Stereocontrol: The reaction often proceeds through a chair-like transition state, allowing for a high degree of stereocontrol in the formation of substituted tetrahydropyrans. This has been utilized in the synthesis of 2,3,4,5,6-pentasubstituted tetrahydropyrans, creating five contiguous stereocenters in a single operation. beilstein-journals.org
Catalysts: A wide range of Brønsted and Lewis acids can be used to promote the reaction, including trifluoroacetic acid (TFA), SnCl₄, In(OTf)₃, and BiCl₃. beilstein-journals.orgacs.org
Variants: Numerous variants have been developed to enhance the reaction's scope and utility. The Mukaiyama aldol (B89426)–Prins (MAP) cascade reaction, for example, introduces an internal nucleophile into an enol ether to trap the oxocarbenium ion, preventing side reactions. beilstein-journals.org Silyl-Prins cyclizations, using allylic geminal bissilyl alcohols or hydroxy-substituted silyl (B83357) enol ethers, offer excellent yield and diastereoselectivity. beilstein-journals.org
| Catalyst | Substrates | Key Feature |
| Trifluoroacetic acid (TFA) | Homoallylic alcohols, Aldehydes | One-pot process creating three new stereocenters. acs.org |
| SnCl₄ | Homoallylic alcohols, Aldehydes | Used in the synthesis of natural products like centrolobine. beilstein-journals.org |
| In(OTf)₃ | Homoallylic alcohols, Aldehydes | Catalytic amount needed; used for intermediates of zampanolide. beilstein-journals.org |
| BiCl₃ | Homoallylic alcohols, Aldehydes | Microwave-assisted; yields 4-chloro-cis-2,6-disubstituted THPs. beilstein-journals.org |
The intramolecular oxa-Michael addition (also known as intramolecular conjugate addition) is another cornerstone strategy for synthesizing tetrahydropyran rings. nih.gov This reaction involves the 1,4-addition of a tethered alcohol nucleophile to an α,β-unsaturated carbonyl system, such as an ester, ketone, or thioester. nih.govwhiterose.ac.uk The stereochemical outcome of the cyclization is highly dependent on the reaction conditions (acidic vs. basic catalysis) and the geometry of the Michael acceptor. nih.gov
This method is particularly valuable for its ability to form the THP ring under mild conditions. The development of asymmetric variants, often using chiral catalysts like phosphoric acids, has enabled the synthesis of enantioenriched tetrahydropyrans. whiterose.ac.uk The reactivity of the Michael acceptor is a crucial factor; for instance, α,β-unsaturated thioesters are often used as they exhibit a good balance of reactivity and susceptibility to enantioselective catalysis. whiterose.ac.uk
A distinct method for tetrahydropyran synthesis involves the intermolecular reaction of δ-halocarbanions with electrophiles, particularly aldehydes. organic-chemistry.org In this process, a carbanion is generated from a precursor such as a δ-halosulfone. A key aspect of this chemistry is that the intramolecular cyclization of δ-halocarbanions to form cyclobutanes is a relatively slow process. This allows the carbanion to be trapped efficiently by an external electrophile like an aldehyde. organic-chemistry.org
The resulting aldol-type adduct, which is an alkoxide, then readily undergoes an intramolecular Sₙ2 reaction, displacing the halide to form the tetrahydropyran ring. This sequence allows for the construction of the ring in high yield and with good diastereoselectivity. organic-chemistry.org
General Sequence:
Deprotonation of a δ-halo precursor to generate a δ-halocarbanion.
Intermolecular addition of the carbanion to an aldehyde.
Intramolecular cyclization of the resulting alkoxide to form the tetrahydropyran ring.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of various carbocyclic and heterocyclic rings, including tetrahydropyrans. The reaction utilizes well-defined transition metal catalysts, most commonly based on ruthenium (e.g., Grubbs' catalysts), to form a new double bond within a molecule, thereby closing a ring.
To synthesize a tetrahydropyran derivative via RCM, an acyclic diene precursor containing an appropriately positioned oxygen atom is required. The reaction proceeds by intramolecularly coupling the two terminal alkene functionalities, extruding a small volatile olefin (typically ethylene) and forming the cyclic ether. This "clip-cycle" approach, where fragments are first joined and then cyclized, is an efficient strategy for building complex heterocyclic systems. whiterose.ac.uk
Oxidative Cyclization Methods (e.g., Achmatowicz Reaction)
Oxidative cyclization methods provide a powerful tool for the synthesis of the tetrahydropyran ring. A classic example is the Achmatowicz reaction, which involves the oxidative rearrangement of a furan (B31954) to a dihydropyran, a key intermediate for tetrahydropyran synthesis. beilstein-journals.orgau.dk While the original reaction utilizes furfuryl alcohol, modifications can allow for the introduction of various substituents. beilstein-journals.org For the synthesis of 3-(phenylmethyl) derivatives, a suitable furan precursor bearing a benzyl group at the appropriate position would be required.
Other oxidative cyclization strategies involve the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate the formation of oxocarbenium ions from allylic or benzylic ethers, which then undergo intramolecular cyclization. organic-chemistry.org Transition-metal catalysts in the presence of an oxidant such as TEMPO have also been employed for the oxidative cyclization of 2'-hydroxychalcones and related compounds to form pyranone structures. researchgate.net These methods, while not directly reported for 3-benzyltetrahydropyran, offer plausible routes through the appropriate design of the acyclic precursor. For instance, a homoallylic alcohol with a benzyl group at the C3 position could potentially be cyclized oxidatively.
A conceptually related approach involves the oxidative radical opening and cyclization of methylenecyclopropanes with potassium benzyltrifluoroborates, catalyzed by copper, to synthesize 2-benzyl-3,4-dihydronaphthalenes, demonstrating a method for incorporating a benzyl group during a cyclization process. nih.gov
Organocatalytic Approaches
The field of organocatalysis has furnished elegant and highly stereoselective methods for the synthesis of substituted tetrahydropyrans. nih.gov These reactions often proceed through cascade or domino sequences, allowing for the rapid construction of complex molecules from simple starting materials. cmu.edu
One prominent strategy involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For instance, the reaction of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, can lead to the formation of functionalized dihydropyrans, which can be subsequently reduced to the corresponding tetrahydropyrans. organic-chemistry.org To synthesize a 3-(phenylmethyl) derivative, an α,β-unsaturated aldehyde bearing a benzyl group at the β-position could be envisioned as a suitable substrate.
Another powerful approach is the organocatalytic Michael/Henry/ketalization cascade sequence, which can generate highly functionalized tetrahydropyrans with multiple stereocenters. arkat-usa.org This involves the reaction of a β-keto ester or acetylacetone (B45752) with a nitroalkene and an ynal. Furthermore, domino Michael-hemiacetalization reactions of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds provide access to polyfunctionalized dihydro- and tetrahydropyran derivatives. cmu.edu
The following table summarizes representative examples of organocatalytic approaches to pyran derivatives, illustrating the types of catalysts and substrates that could be adapted for the synthesis of 3-benzyltetrahydropyran.
| Catalyst | Substrates | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |
| Chiral secondary amine | Cinnamaldehyde, 1,3-Cyclopentanedione | Dihydropyran | 95 | 93 | organic-chemistry.org |
| Quinine-based squaramide | Acetylacetone, β-Nitrostyrene, Alkynyl aldehyde | Tetrahydropyran | 27-80 | 93-99 | arkat-usa.org |
| Chiral bifunctional thiourea | α-Hydroxymethyl nitroalkenes, 1,3-Dicarbonyl compounds | Dihydropyran/Tetrahydropyran | 59-91 | 71-99 | cmu.edu |
Palladium-Catalyzed Ring-Forming Reactions
Palladium catalysis has emerged as a versatile tool for the construction of a wide array of heterocyclic compounds, including tetrahydropyrans. labxing.com These methods often exhibit high efficiency and functional group tolerance.
One notable strategy is the palladium-catalyzed intramolecular alkoxycarbonylation of unsaturated alcohols. For instance, the cyclization of a homoallylic alcohol can be initiated by a palladium(II) catalyst to form a six-membered ring. While not specifically demonstrated for a 3-benzyl substituted system, this approach is, in principle, applicable.
Another powerful method is the palladium-catalyzed intramolecular C-H activation/C-O cyclization. This approach allows for the direct formation of the tetrahydropyran ring from an acyclic alcohol precursor, avoiding the need for pre-functionalization.
The synthesis of substituted 2-vinyl-1,4-benzodioxins through palladium-catalyzed reactions highlights the utility of this metal in forming substituted oxygen heterocycles. mdpi.com Furthermore, palladium-catalyzed benzylation reactions, such as the reaction of carboxylic acids with toluene, demonstrate efficient ways to introduce benzyl groups into molecules, a strategy that could be combined with cyclization steps. researchgate.net
The following table presents examples of palladium-catalyzed reactions for the synthesis of related heterocyclic structures.
| Palladium Catalyst | Substrates | Product Type | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Iodoaniline, Terminal alkyne | 1,4-Benzodiazepine | Good to excellent | nih.gov |
| Pd₂(dba)₃, dppb | Benzene-1,2-diol, Propargylic carbonate | 2,3-Dihydro-1,4-benzodioxin | 67 | mdpi.com |
| Pd(OAc)₂ | Carboxylic acid, Toluene | Benzyl ester | High | researchgate.net |
Multi-Component Condensation Strategies
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. cmu.edu These strategies are particularly well-suited for the construction of heterocyclic scaffolds like the tetrahydropyran ring.
The Prins cyclization, which involves the acid-catalyzed reaction of an aldehyde or ketone with a homoallylic alcohol, is a classic example of a reaction that can be performed in a multi-component fashion to generate substituted tetrahydropyrans. researchgate.netnih.gov By choosing an appropriate aldehyde, such as phenylacetaldehyde, the 3-(phenylmethyl) substituent could potentially be introduced.
Ionic liquids have been shown to catalyze the multi-component synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] acgpubs.orgmdpi.comoxazine derivatives from 1-naphthol, formalin, and anilines, demonstrating a Mannich-type reaction for the construction of N,O-heterocycles. researchgate.net Similarly, the three-component synthesis of 4H-pyran derivatives can be achieved through the condensation of malononitrile, various aldehydes, and a 1,3-dicarbonyl compound. mdpi.com These examples underscore the potential of MCRs to assemble the tetrahydropyran core with desired substitutions in a convergent manner.
Reductive Cyclization Pathways
Reductive cyclization offers another strategic approach to the tetrahydropyran ring system. This method typically involves the cyclization of a precursor molecule containing both an electrophilic and a nucleophilic center, which are unmasked or activated under reductive conditions.
One such strategy is the intramolecular reductive coupling of a δ-hydroxy ketone or aldehyde. The reduction of the carbonyl group can be accompanied by the cyclization of the resulting alcohol onto a suitably positioned leaving group or an activated double bond.
A new convergent synthetic approach to the 2-hydroxypyran motif, a common feature in many natural products, involves the esterification of two fragments followed by an intramolecular reductive cyclization. labxing.com While specific examples leading directly to 3-(phenylmethyl)tetrahydropyran are not prevalent in the literature, the fundamental principles of reductive cyclization can be applied by designing a suitable acyclic precursor containing the benzyl moiety.
Green Chemistry Applications in Tetrahydropyran Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of tetrahydropyrans has also benefited from these advancements.
Solvent-Free and Aqueous Protocols
Performing reactions in the absence of organic solvents or in water as a benign solvent is a cornerstone of green chemistry. researchgate.net Several methodologies for the synthesis of tetrahydropyran derivatives have been adapted to these conditions.
Solvent-free synthesis has been successfully applied to the tetrahydropyranylation of alcohols, a common protecting group strategy, using a catalytic amount of pyridinium (B92312) chloride at room temperature. This approach offers higher yields and shorter reaction times compared to conventional methods. Metal- and solvent-free synthesis of 2-benzyl-3-arylquinolines has also been developed using a pseudo-three-component reaction, highlighting the feasibility of complex bond formations without a solvent.
Aqueous protocols have also been developed for key tetrahydropyran-forming reactions. For example, the Prins cyclization of homoallylic alcohols with aldehydes can be efficiently catalyzed by phosphomolybdic acid in water at room temperature, affording tetrahydropyran-4-ol derivatives with high yields and selectivity. labxing.com The use of water as a solvent not only enhances the environmental profile of the synthesis but can also influence the reactivity and selectivity of the reaction.
The following table provides examples of green synthetic approaches to pyran and related structures.
| Reaction Type | Catalyst/Conditions | Solvent | Product Type | Yield (%) | Reference |
| Tetrahydropyranylation | Pyridinium chloride, Room temperature | Solvent-free | THP ether | High | |
| Prins Cyclization | Phosphomolybdic acid, Room temperature | Water | Tetrahydropyran-4-ol | High | labxing.com |
| Three-component synthesis | CuFe₂O₄@starch | Water/Ethanol | 4H-pyran | High | mdpi.com |
| Pseudo-three-component | p-Toluenesulfonic acid | Solvent-free | 2-Benzyl-3-arylquinoline | Good |
Utilization of Ionic Liquids and Heterogeneous Catalysts
The synthesis of the tetrahydropyran ring, a core structure in numerous biologically significant molecules, has increasingly benefited from green chemistry principles. abo.fiboisestate.edu The use of ionic liquids and heterogeneous catalysts represents a significant advancement in this area, offering advantages such as improved reaction rates, higher yields, easier product separation, and catalyst reusability. nih.govpharmtech.com These methodologies are particularly relevant for constructing substituted tetrahydropyrans, including 3-(phenylmethyl) derivatives, primarily through acid-catalyzed reactions like the Prins cyclization. researchgate.netresearchgate.net
Ionic Liquids in Tetrahydropyran Synthesis
Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, thermally stable, and recyclable reaction media. pharmtech.com Their unique properties can enhance reaction rates and selectivity. In the context of tetrahydropyran synthesis, ILs can function as both the solvent and a co-catalyst.
One prominent application is in the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyrans through a tandem Barbier-Prins reaction. nih.gov Research has demonstrated the effectiveness of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) in promoting this reaction between various aldehydes and allyl bromide. nih.gov The study found that the hexafluorophosphate anion (PF6-) plays a role in accelerating the initial Barbier reaction, while excess tin(II) bromide (SnBr2) from the reaction conditions catalyzes the subsequent Prins cyclization to form the tetrahydropyran ring. nih.gov A key advantage of this system is the ability to recover and reuse the ionic liquid for multiple cycles without a significant loss in product yield, highlighting the economic and environmental benefits of the approach. nih.gov
The choice of the ionic liquid's anion can influence the reaction's success. For instance, when the anion in the 1-Butyl-3-methylimidazolium (BMIM) based ionic liquid was changed, different outcomes were observed, indicating the anion's direct involvement in the reaction mechanism. nih.gov
| Entry | Ionic Liquid | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | [BMIM][PF6] | SnCl2·2H2O | 8 | 66 |
| 2 | [BMIM][CF3CO2] | SnCl2·2H2O | 12 | 45 |
| 3 | [BMIM][CF3SO3] | SnCl2·2H2O | 12 | 58 |
| 4 | [BMIM][BF4] | SnCl2·2H2O | 12 | 42 |
| 5 | [BMIM][Br] | SnCl2·2H2O | 12 | 35 |
Heterogeneous Catalysts for Prins Cyclization
Heterogeneous catalysts, such as zeolites, mesoporous silicates, and modified clays, are solid materials that facilitate reactions without dissolving in the reaction medium. boisestate.edunih.gov They are highly valued for their non-toxic nature, abundance, ease of separation from the product mixture, and potential for regeneration and reuse. boisestate.edu These materials are effective acid catalysts for the Prins cyclization, a powerful C-C and C-O bond-forming reaction used to construct tetrahydropyran rings from homoallylic alcohols and carbonyl compounds. researchgate.netresearchgate.net
Zeolites and mesoporous materials like MCM-41 have been extensively studied for this purpose. researchgate.net Research investigating the Prins cyclization of isopulegol (B1217435) with benzaldehyde (B42025) found that both the catalyst's structure and its modification significantly impact activity and selectivity. researchgate.net Among various catalysts tested, including different zeolites and their metal-modified forms, Ce-MCM-41, a cerium-modified mesoporous material, demonstrated the highest conversion and selectivity towards the desired tetrahydropyran product. abo.firesearchgate.net The superior performance of the MCM-41 structure in this context is attributed to its high surface area and tailored acidic properties. researchgate.net The study highlighted that the selectivity for the tetrahydropyran framework can exceed 90% with catalysts like Ce-MCM-41, showcasing a significant improvement over other catalytic systems. researchgate.net
| Catalyst | Conversion of Isopulegol (%) | Selectivity to Tetrahydropyran Derivative (%) |
|---|---|---|
| H-Beta-25 | 99 | 72 |
| H-USY-6 | 99 | 63 |
| MCM-41 | 90 | 86 |
| Ce-MCM-41 | 99 | >90 |
| Fe-MCM-41 | 98 | 88 |
| Montmorillonite K-10 | 99 | 75 |
The development of these catalytic systems provides efficient and environmentally benign pathways for synthesizing the tetrahydropyran core, which is readily applicable to the creation of complex derivatives like 2H-Pyran, tetrahydro-3-(phenylmethyl)-.
Stereochemical Control in the Synthesis of 3 Substituted Tetrahydropyrans
Diastereoselective Control in Ring Formation
Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. In the context of tetrahydropyran (B127337) ring formation, this control is often achieved by influencing the transition state of the cyclization reaction.
Aldol (B89426) reactions, followed by cyclization, represent a powerful strategy for constructing highly substituted tetrahydropyran rings with excellent diastereocontrol. These sequences often involve a tandem process where multiple bonds and stereocenters are formed in a single pot.
One such approach involves the reaction of β-ketoesters with aldehydes. An initial aldol reaction can be followed by a tandem Knoevenagel condensation with another equivalent of an aldehyde and a subsequent intramolecular Michael addition. acs.org This sequence has been shown to produce highly substituted tetrahydropyran-4-ones as single diastereomers. acs.org For instance, the reaction of an aldol product with an aldehyde in the presence of BF₃·OEt₂ can yield the tetrahydropyran ring rapidly, with the C2-C6 cis, C5-C6 trans isomer being identified as the thermodynamically controlled product. acs.org
Another sophisticated cascade sequence utilizes a Tandem Mukaiyama Aldol-Lactonization (TMAL) process. This method can generate up to two carbon-carbon bonds, one carbon-oxygen bond, and three new stereocenters from simple δ-ketoaldehydes. The stereochemical outcome is dictated by nucleophilic additions to cyclic 6-membered oxocarbenium ion intermediates, leading to a highly diastereoselective synthesis of tetrahydropyrans. nih.gov Organocatalytic cascade reactions, for example, merging acetylacetone (B45752) or β-keto esters with nitroalkenes and ynals, can produce tetrahydropyrans with five contiguous stereocenters in high diastereomeric ratios (>20:1) after recrystallization. nih.gov
| Reaction Type | Starting Materials | Key Steps | Stereochemical Outcome | Reference |
| Aldol/Knoevenagel/Michael | β-ketoesters, Aldehydes | Aldol reaction, Knoevenagel condensation, Intramolecular Michael addition | Single diastereomer (C2-C6 cis, C5-C6 trans) | acs.org |
| Tandem Mukaiyama Aldol-Lactonization | δ-ketoaldehydes, Thiopyridyl ketene (B1206846) acetals | Mukaiyama aldol, Lactonization, Oxocarbenium ion reduction | High diastereoselectivity | nih.gov |
| Organocatalytic Cascade | Acetylacetone/β-keto esters, Nitroalkenes, Ynals | Michael addition, Henry reaction, Ketalization | High diastereomeric ratio (>20:1) | nih.gov |
The Prins cyclization, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a cornerstone for tetrahydropyran synthesis. researchgate.net Controlling the diastereoselectivity of this reaction is crucial and has been the subject of extensive research. nih.govbeilstein-journals.org
High diastereoselectivity is often achieved by guiding the reaction through a chair-like transition state, which leads to the formation of predominantly cis-substituted products. beilstein-journals.org For example, a Prins–Ritter reaction sequence can produce 4-amidotetrahydropyrans with high stereocontrol. rsc.org Similarly, the Prins-arylthiolation cyclization has been developed to yield single diastereomers. rsc.org
Various modifications of the Prins reaction have been developed to enhance stereocontrol, including the silyl-Prins cyclization, where an oxocarbenium ion is trapped by an allylsilane or vinylsilane. nih.govbeilstein-journals.org This approach has been used to create cis-2,6-disubstituted tetrahydropyran-4-ones. beilstein-journals.org The stereochemical outcome can be rationalized by a chair-like transition state that minimizes steric interactions, leading to predominantly all-cis products. beilstein-journals.org
| Prins Reaction Variant | Catalyst/Promoter | Key Feature | Typical Diastereoselectivity | Reference |
| Prins-Ritter | Tetrafluoroboric acid diethyl ether complex | Trapping of oxocarbenium ion with a nitrile | Highly diastereoselective | rsc.org |
| Prins-arylthiolation | Tetrafluoroboric acid diethyl ether complex | Trapping of oxocarbenium ion with a thiol | Single diastereomer isolated | rsc.org |
| AlCl₃-catalyzed cyclization | AlCl₃ | Cyclization of unsaturated fatty acid esters with aldehydes | Excellent stereocontrol for all-cis-configuration | beilstein-journals.org |
| Evans Aldol–Prins (EAP) | Lewis Acid | Combination of Evans aldol addition and Prins cyclization | Generates five contiguous stereocenters with high control | nih.govbeilstein-journals.org |
Enantioselective Approaches to Chiral 3-Substituted Tetrahydropyrans
While diastereoselective methods control relative stereochemistry, enantioselective approaches are required to synthesize a specific enantiomer of a chiral molecule. This is often accomplished using chiral catalysts or reagents.
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans. rsc.org Chiral phosphoric acids (CPAs), for instance, have been used to catalyze intramolecular oxa-Michael cyclizations, yielding spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk
Thiosemicarbazone-based organocatalysts have also been shown to be effective in reactions like tetrahydropyranylation. rsc.org Furthermore, cascade reactions catalyzed by chiral squaramide-based organocatalysts derived from quinine (B1679958) can produce highly functionalized tetrahydropyrans with excellent enantiomeric excesses (93–99% ee). nih.gov
Dynamic kinetic resolution (DKR) is another powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. This approach has been successfully applied using chiral bifunctional (thio)urea and squaramide catalysts, which activate substrates through hydrogen-bonding interactions. mdpi.com For example, the alcoholytic DKR of azlactones is a well-established method for generating enantiomerically enriched α-amino acid derivatives, which can be precursors to complex heterocycles. mdpi.com
| Catalyst Type | Reaction | Enantioselectivity (ee) | Reference |
| Chiral Phosphoric Acids (CPA) | Intramolecular oxa-Michael cyclization | Up to 99% | whiterose.ac.uk |
| Quinine-based Squaramide | Michael/Henry/Ketalization cascade | 93–99% | nih.gov |
| Chiral Bifunctional Amine Thiourea | Atropo-enantioselective transesterification (DKR) | Up to 99% | mdpi.com |
Chemo-enzymatic synthesis integrates the selectivity of biocatalysts (enzymes) with the practicality of chemical transformations to construct complex chiral molecules. beilstein-journals.orgbeilstein-journals.org Enzymes can perform highly regio- and stereoselective reactions under mild conditions, which are often difficult to achieve with conventional chemical methods. nih.gov
These strategies often fall into categories such as the late-stage functionalization of core scaffolds, the in situ generation of highly reactive intermediates, or the one-step construction of complex cyclic systems. beilstein-journals.org For example, oxidoreductases and hydrolases are commonly used to introduce chirality. While specific applications leading directly to 3-benzyl-tetrahydropyran are not extensively detailed, the principles are broadly applicable. For instance, a one-pot ene reductase (ERED)/imine reductase (IRED) cascade has been used for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines, demonstrating the power of sequential biocatalytic cascades in creating chiral heterocycles from simple starting materials. rsc.org The application of such enzymatic cascades provides a promising avenue for the enantioselective synthesis of 3-substituted tetrahydropyrans.
Determination of Absolute and Relative Stereochemistry
Once a stereoselective synthesis is complete, the determination of the product's relative and absolute stereochemistry is essential. A variety of analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining relative stereochemistry. thieme-connect.de Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations provides detailed information about the spatial proximity of atoms, allowing for the assignment of relative configurations of substituents on the tetrahydropyran ring. nih.gov
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction is the most definitive method for determining both relative and absolute stereochemistry. thieme-connect.de It provides a precise three-dimensional map of the atomic positions within the crystal lattice. ox.ac.uk
Chiroptical Methods: Vibrational Circular Dichroism (VCD) spectroscopy, coupled with quantum chemical calculations, has become a reliable method for determining the absolute configuration of chiral molecules, even for non-crystalline samples or salts. mit.edu
Chemical Correlation and Derivatization: The absolute configuration can also be determined by chemically converting the molecule into a compound of known stereochemistry. ox.ac.uk A classic example is Mosher's amide analysis, where a chiral secondary alcohol is derivatized with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters allows for the assignment of the alcohol's absolute configuration. mit.edu Another method involves competing enantioselective acylation (CEA) coupled with LC/MS analysis to determine the absolute configuration of secondary alcohols. nih.gov
| Method | Information Obtained | Key Advantages |
| NMR Spectroscopy (NOE, J-coupling) | Relative Stereochemistry | Non-destructive; applicable to solutions |
| Single-Crystal X-ray Diffraction | Absolute and Relative Stereochemistry | Unambiguous 3D structure determination |
| Vibrational Circular Dichroism (VCD) | Absolute Stereochemistry | Applicable to non-crystalline samples and solutions |
| Mosher's Amide Analysis | Absolute Stereochemistry of alcohols/amines | Well-established NMR-based method |
| Chemical Correlation | Absolute Stereochemistry | Relates unknown to a known standard |
Mechanistic Investigations of Tetrahydropyran Ring Formation and Transformation
Elucidation of Reaction Pathways
Oxocarbenium ions are critical electrophilic intermediates in many cyclization reactions that form tetrahydropyran (B127337) rings. wikipedia.org Their generation allows for the intramolecular attack by a nucleophile, typically a hydroxyl group, to forge the C-O bond that closes the ring. One powerful method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of benzylic or allylic ethers. wikipedia.org This approach is highly diastereoselective and serves as a complementary strategy to traditional Prins-type cyclizations. wikipedia.org
The mechanism proceeds via the formation of an oxocarbenium ion from an acyclic ether precursor, which is then trapped intramolecularly. The stereochemistry of the starting material, particularly the geometry of any olefinic components, can significantly influence the conformation of the transient oxocarbenium ion intermediate, thereby directing the stereochemical outcome of the cyclization. For instance, cyclizations involving propargylic ethers can exhibit diminished stereocontrol because the E- and Z-alkynyl oxocarbenium ion intermediates have similar energies. wikipedia.org In contrast, vinylsilane-containing substrates often show high levels of stereocontrol. wikipedia.org A Mukaiyama-Michael addition can also initiate a cascade that generates an intermediate oxocarbenium ion, which then undergoes rearrangement to form the tetrahydropyran ring. openstax.org
The following table summarizes the results of DDQ-mediated oxidative cyclization reactions of various silylallylic ethers, highlighting the role of substrate geometry in determining the final product.
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Z-3-Phenyldimethylsilyl Ether | trans-Tetrahydropyranone | 85 | >20:1 |
| 2 | E-3-Phenyldimethylsilyl Ether | cis-Tetrahydropyranone | 88 | >20:1 |
| 3 | Z-2-Phenyldimethylsilyl Ether | trans-Tetrahydropyranone | 75 | >20:1 |
| 4 | E-2-Phenyldimethylsilyl Ether | cis/trans-Tetrahydropyranone Mixture | 78 | 1:1 |
Data derived from studies on oxidative cyclization reactions. wikipedia.org
Epimerization, the change in configuration at a single stereocenter in a molecule with multiple stereocenters, plays a crucial role in determining the final stereochemical composition of substituted tetrahydropyrans. The relative stability of different diastereomers (epimers) often dictates the outcome of a reaction, especially when equilibrium is possible. wikipedia.org This is governed by the principles of thermodynamic versus kinetic control. libretexts.org Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed fastest, whereas under thermodynamic control (at higher temperatures or longer reaction times, allowing for equilibration), the most stable product predominates. openstax.org
In the context of tetrahydropyran synthesis, a desired diastereomer might be formed as a minor product under kinetically controlled conditions. By subjecting the product mixture to conditions that allow for equilibration, the ratio can be shifted to favor the more thermodynamically stable epimer. This process often involves a reversible ring-opening and ring-closing mechanism or the deprotonation/reprotonation at an acidic stereocenter. For instance, in the large-scale synthesis of a complex tetrahydropyran-containing pharmaceutical intermediate, an explicit epimerization step was a key feature of the synthetic route. nih.gov
The stability of a given epimer is influenced by various steric and stereoelectronic factors. A key stereoelectronic factor in tetrahydropyran systems is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C-2) to occupy the axial position, despite potential steric hindrance. wikipedia.org This effect is a result of a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. This preference can significantly influence the position of equilibrium between two anomers (which are a specific type of epimer). chemistrysteps.com Therefore, understanding and controlling epimerization processes is a powerful tool for achieving stereoselectivity in tetrahydropyran synthesis.
Nature synthesizes complex molecules containing tetrahydropyran rings with remarkable efficiency and stereocontrol using enzyme cascades. These multi-step reaction sequences, occurring in a single pot, are responsible for the biosynthesis of many polyether natural products. uva.es A common and powerful strategy involves the tandem action of an epoxidase and an "epoxide hydrolase"-type enzyme. uva.es
The general biosynthetic pathway begins with a polyolefin precursor. A monooxygenase or epoxidase enzyme first converts specific double bonds into epoxides. A second enzyme, often referred to as an epoxide hydrolase, then catalyzes a regio- and stereospecific intramolecular ring-opening of the epoxide by a hydroxyl group located elsewhere on the molecule. uva.es A 6-endo-tet cyclization, where the hydroxyl group attacks the epoxide to form a six-membered ring, directly yields the tetrahydropyran scaffold. uva.es This cascade is responsible for the formation of the fused furan (B31954) and pyran rings in natural products like lasalocid (B1674520) A. It is also the proposed mechanism for the assembly of the complex polyether ladders seen in marine toxins such as brevetoxin (B15176840) B. uva.es These enzymatic cascades represent a highly evolved and efficient method for constructing the tetrahydropyran core, often setting multiple stereocenters in a single, concerted process.
Photochemical reactions provide unique pathways for the formation and transformation of heterocyclic rings, including pyrans, by accessing high-energy excited states of molecules. The photochemistry of α,β-unsaturated carbonyl compounds is particularly relevant, as these can undergo photoisomerization to produce intermediates that cyclize to form pyran rings. nih.gov
Upon absorption of UV light, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can undergo intersystem crossing (ISC) to a triplet state (T₁) or react directly from the S₁ state. For some carbonyl compounds, a Norrish type II reaction can occur in the triplet state, involving a 1,5-hydrogen shift to form a biradical intermediate, which can then cyclize. nih.gov An alternative pathway involves photoisomerization in the excited state to a ketene-enol intermediate, which upon relaxation to the ground state can undergo a 6π-electrocyclization to form a 2H-pyran ring. nih.gov
Studies on 2H-pyran derivatives have shown that their lowest excited singlet states are typically π,π* in character. researchgate.net Upon UV irradiation, these compounds can form various photoproducts. The specific mechanism and resulting products are highly dependent on the substitution pattern of the pyran ring and the reaction conditions.
Olefin insertion is a fundamental step in many organometallic catalytic cycles and can be harnessed for the synthesis of cyclic ethers like tetrahydropyran. The term generally refers to the insertion of an alkene into a metal-ligand bond, commonly a metal-hydride or metal-carbon bond. scripps.edu This process typically proceeds through a cis, four-centered transition state. scripps.edu
A more direct application for tetrahydropyran synthesis involves intramolecular coupling reactions where an olefin acts as an internal nucleophile. For example, the anodic oxidation of enol ethers can generate a radical cation. If an olefin is suitably positioned within the same molecule, it can trap this radical cation intermediate, initiating a cyclization cascade that results in the formation of a tetrahydropyran ring. nih.gov This type of intramolecular anodic olefin coupling provides an umpolung strategy, reacting a normally nucleophilic carbon with another nucleophilic group (the olefin). nih.gov The efficiency of these reactions can sometimes be hampered by competing elimination reactions, but they offer a unique pathway for constructing the THP scaffold. nih.gov
Tandem reactions that combine a Knoevenagel condensation with an intramolecular Michael addition are a powerful and convergent strategy for synthesizing highly substituted tetrahydropyran rings. This sequence is often employed in multicomponent reactions, where three or more reactants are combined in a single step to generate a complex product. rsc.org
The generally accepted mechanism proceeds as follows:
Knoevenagel Condensation: An aldehyde reacts with an active methylene (B1212753) compound (e.g., malononitrile) in the presence of a base catalyst. This step forms a highly electron-deficient alkene, such as a benzylidenemalononitrile (B1330407) intermediate. rsc.org
Michael Addition: A 1,3-dicarbonyl compound, such as dimedone or a 4-hydroxy-2-pyrone derivative, acts as a Michael donor. Its enolate form adds to the electron-deficient alkene in a conjugate addition. rsc.org
Intramolecular Cyclization: The intermediate generated from the Michael addition then undergoes an intramolecular cyclization. A hydroxyl or enol oxygen attacks a nitrile or carbonyl group, followed by tautomerization or dehydration, to form the stable tetrahydropyran ring.
This tandem approach is highly versatile, and a wide variety of catalysts, including solid-supported acids, magnetic nanoparticles, and simple bases like piperidine, have been employed to facilitate the reaction under mild and often environmentally friendly conditions. rsc.org
| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene) | Reactant 3 (Michael Donor) | Catalyst | Product Type |
|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Dimedone | CuFe₂(C₄H₄O₆)₃·6H₂O | Tetrahydrobenzo[b]pyran |
| Salicylaldehyde | 1,3-Bis(p-tolylsulfonyl)propene | (Internal) | Piperidine / p-TsOH | 2H-Chromene |
| Aromatic Aldehyde | Malononitrile | Dimedone | Fe₃O₄@-D-NH-(CH₂)₄-SO₃H | 4H-Pyran |
| Aromatic Aldehyde | N,N'-Dimethylbarbituric acid | 4-Hydroxy-6-methyl-2H-pyran-2-one | (Base Catalyzed) | Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] |
Data derived from various studies on Knoevenagel-Michael tandem reactions for pyran synthesis. rsc.org
Kinetic Studies and Analysis
Kinetic analysis provides quantitative insight into reaction rates and the nature of transition states, helping to elucidate reaction mechanisms. For the synthesis of 3-substituted tetrahydropyrans, such as tetrahydro-3-(phenylmethyl)-2H-pyran, kinetic studies can differentiate between proposed pathways and reveal the energetic demands of key steps.
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break, often resulting in a slower reaction rate. baranlab.orglibretexts.org
While specific KIE studies on the formation of 2H-Pyran, tetrahydro-3-(phenylmethyl)- are not extensively documented, the principles can be applied to its common synthetic routes, such as the Prins reaction or intramolecular hydroalkoxylation.
Primary KIEs are observed when a bond to the isotopic atom is broken in the rate-determining step. For instance, if a C-H bond cleavage were rate-limiting, a significant primary KIE (typically kH/kD > 2) would be expected. princeton.edu
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation. These effects are smaller and provide information about changes in hybridization at a specific atomic center. For example, during the cyclization step where a carbon atom changes from sp² (alkene) to sp³ (alkane) hybridization, a small inverse secondary KIE (kH/kD < 1) might be observed at that center. wikipedia.org Conversely, a change from sp³ to sp² hybridization typically results in a normal KIE (kH/kD > 1). wikipedia.org
These effects are invaluable for mapping the progress of the reaction and identifying the highest energy barrier along the reaction coordinate.
Table 1: Representative Secondary Kinetic Isotope Effects and Mechanistic Interpretations This table presents typical values for analogous reactions to infer mechanistic details in tetrahydropyran ring formation.
| Isotopic Substitution Site | Hybridization Change | Typical kH/kD Value | Mechanistic Implication |
| α-carbon | sp² → sp³ | ~0.8 - 0.9 | Formation of a new single bond at the α-carbon in the transition state. wikipedia.org |
| α-carbon | sp³ → sp² | ~1.1 - 1.2 | Loosening of bonds at the α-carbon, as in the formation of a carbocation intermediate. wikipedia.org |
| β-carbon | N/A | > 1 (~1.15-1.3) | Often attributed to hyperconjugation stabilizing a developing positive charge in the transition state. libretexts.org |
Reaction rate studies involve measuring the change in concentration of reactants or products over time to determine rate laws, rate constants, and activation parameters. Such studies are essential for optimizing reaction conditions and validating proposed mechanisms.
The rate of reaction for forming substituted tetrahydropyrans is influenced by several factors:
Concentration: The rate is dependent on the concentration of the reactants and catalyst, as described by the reaction's rate law. physchemres.org
Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier (Ea).
Solvent: The polarity and coordinating ability of the solvent can influence the stability of reactants and transition states, thereby affecting the reaction rate. researchgate.net
Activation parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated from temperature-dependent rate studies, offering deeper insight into the transition state's nature. physchemres.org
Table 2: Example Activation Parameters for a Tetrahydropyran Synthesis Data from the fructose-catalyzed formation of tetrahydrobenzo[b]pyran, serving as an illustrative example. physchemres.org
| Parameter | Value | Unit | Description |
| Ea | 46.44 | kJ mol⁻¹ | Activation Energy: The minimum energy required to initiate the reaction. |
| ΔH‡ | 43.89 | kJ mol⁻¹ | Enthalpy of Activation: The change in heat content in going from reactants to the transition state. |
| ΔS‡ | -169.56 | J mol⁻¹ K⁻¹ | Entropy of Activation: The change in disorder in going from reactants to the transition state. A negative value suggests a more ordered transition state. |
| ΔG‡ | 94.49 | kJ mol⁻¹ | Gibbs Free Energy of Activation: The overall energy barrier for the reaction, combining enthalpy and entropy. |
Influence of Catalysis on Reaction Mechanisms
Catalysts are fundamental to the synthesis of tetrahydropyrans, as they lower the activation energy and can steer the reaction towards specific stereochemical outcomes. The choice of catalyst directly influences the operative reaction mechanism. Two prominent catalytic pathways for the formation of substituted tetrahydropyrans are the Prins cyclization and intramolecular hydroalkoxylation.
The Prins cyclization is a powerful acid-catalyzed method for forming tetrahydropyran rings from a homoallylic alcohol and an aldehyde. beilstein-journals.org The mechanism proceeds through several key steps:
Activation: A Lewis or Brønsted acid activates the aldehyde, making it more electrophilic. nih.gov
C-C Bond Formation: The alkene of the homoallylic alcohol attacks the activated aldehyde, forming an oxocarbenium ion intermediate. nih.gov
Cyclization: The intermediate undergoes a 6-endo cyclization. nih.gov
Termination: The resulting cation is trapped by a nucleophile (e.g., water, halide, or acetate) to yield the final substituted tetrahydropyran product. nih.gov
A major challenge in Prins cyclizations can be competing side reactions, such as the oxonia-Cope rearrangement, which can lead to racemization or the formation of undesired byproducts. beilstein-journals.orgnih.gov The choice of catalyst and reaction conditions is critical to suppress these pathways. beilstein-journals.org
Intramolecular hydroalkoxylation offers an alternative, atom-economical route involving the addition of a hydroxyl group across a carbon-carbon multiple bond within the same molecule. This transformation is typically catalyzed by transition metals.
Catalyst Activation: The metal catalyst coordinates to the alkene or allene (B1206475) moiety. organic-chemistry.org
Nucleophilic Attack: The tethered hydroxyl group attacks the activated multiple bond in an intramolecular fashion. organic-chemistry.org
Protodemetalation: The resulting organometallic intermediate is protonated to release the tetrahydropyran product and regenerate the active catalyst.
Various metal catalysts, including those based on platinum, gold, silver, and palladium, have been successfully employed, each offering different reactivity and selectivity profiles. organic-chemistry.org For instance, palladium(II)/bis-sulfoxide systems have been shown to proceed via an initial C-H activation pathway. organic-chemistry.org
Table 3: Common Catalysts in Tetrahydropyran Ring Formation
| Reaction Type | Catalyst Class | Example Catalysts | Mechanistic Role |
| Prins Cyclization | Lewis Acids | SnCl₄, InCl₃, BiCl₃ | Activates aldehyde, promotes cyclization of oxocarbenium ion. nih.gov |
| Prins Cyclization | Brønsted Acids | p-TsOH, TFA, Amberlyst® 15 | Protonates aldehyde carbonyl to initiate the reaction cascade. nih.govnih.gov |
| Intramolecular Hydroalkoxylation | Transition Metals | Pt(II), Au(I), Ag(I) salts | Activates the C-C multiple bond towards nucleophilic attack by the hydroxyl group. organic-chemistry.org |
| Intramolecular Hydroalkoxylation | Transition Metals | Pd(II)/bis-sulfoxide | Proceeds via C-H activation followed by inner-sphere functionalization. organic-chemistry.org |
Derivatization and Functionalization Strategies of Tetrahydropyrans
Selective Modification of the Tetrahydropyran (B127337) Ring
The selective modification of the tetrahydropyran ring in the presence of other functional groups, such as the phenyl group in 3-benzyltetrahydropyran, requires chemoselective reaction conditions. One of the primary challenges is the relative inertness of the C-H bonds of the saturated heterocyclic ring. Modern synthetic methods, however, offer pathways to achieve such selectivity.
Recent advancements in C-H functionalization provide powerful tools for the direct introduction of functional groups onto the THP ring. uri.edusigmaaldrich.comyale.eduresearchgate.netprinceton.edu These methods often employ transition-metal catalysts to selectively activate specific C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. While direct examples on 2H-Pyran, tetrahydro-3-(phenylmethyl)- are not extensively documented in readily available literature, the principles of regioselectivity in C-H activation can be applied. For instance, directing groups can be temporarily installed to guide the metal catalyst to a specific position on the THP ring, enabling functionalization at sites that would otherwise be unreactive. The substitution pattern of the ring can also influence the site of activation based on steric and electronic factors.
Another approach involves ring-opening and closing strategies . Although this alters the original ring, it allows for the introduction of functionality that can then be re-cyclized to a modified tetrahydropyran. Such methods, however, are often complex and may not be suitable for the direct derivatization of a pre-formed 3-benzyltetrahydropyran.
Introduction of Diverse Functional Groups
The introduction of diverse functional groups onto the 3-benzyltetrahydropyran scaffold can be achieved by targeting either the tetrahydropyran ring or the pendant benzyl (B1604629) group. Functional groups are key determinants of a molecule's physical and chemical properties. clockss.orgresearchgate.net
Functionalization of the Tetrahydropyran Ring: As mentioned, C-H functionalization can introduce a variety of groups. For example, catalytic systems can facilitate the introduction of aryl, alkyl, or heteroatom-containing moieties. Furthermore, if a handle is present on the ring, such as a hydroxyl or carbonyl group (which would be a derivative of the parent compound), a wide array of transformations can be performed. These include etherification, esterification, amination, and reactions with organometallic reagents.
Functionalization of the Benzyl Group: The phenyl ring of the benzyl substituent is amenable to electrophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups at the ortho, para, and to a lesser extent, meta positions. Common transformations include:
Halogenation: Introduction of fluoro, chloro, bromo, or iodo substituents.
Nitration: Introduction of a nitro group, which can be further reduced to an amine.
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.
These reactions provide a versatile platform for creating a library of derivatives with varied electronic and steric properties. The specific conditions for these reactions would need to be optimized to avoid side reactions on the tetrahydropyran ring.
Formation of Spirocyclic Tetrahydropyrans
Spirocyclic systems, where two rings share a single atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. nih.govnih.govmdpi.combeilstein-journals.org The formation of spirocyclic tetrahydropyrans from 3-benzyl-substituted precursors can be envisioned through several synthetic strategies.
One prominent method for the synthesis of spiro-tetrahydropyrans is the Prins cyclization . beilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. While this is a method for constructing the spiro-tetrahydropyran system from acyclic precursors, modifications of this strategy could potentially be adapted. For instance, a derivative of 2H-Pyran, tetrahydro-3-(phenylmethyl)- bearing a homoallylic alcohol substituent could undergo an intramolecular Prins-type cyclization to form a spirocyclic system.
Another approach involves intramolecular cyclization reactions . If the 3-benzyltetrahydropyran is functionalized with a suitable tether containing a nucleophile and an electrophile, an intramolecular reaction can lead to the formation of a new ring spiro-fused to the tetrahydropyran. For example, a derivative with a side chain at the 4-position of the THP ring could be designed to cyclize and form a spiro-lactone or a spiro-lactam.
Multi-component reactions also offer a pathway to complex spirocyclic structures in a single step. nih.govnih.govmdpi.combeilstein-journals.org While specific examples starting from 3-benzyltetrahydropyran are not prevalent, the general principles of these reactions suggest that a suitably functionalized derivative could participate in such transformations to yield novel spiro-compounds.
Synthesis of Polyfunctional Derivatives
The synthesis of polyfunctional derivatives of 3-benzyltetrahydropyran involves the sequential or concurrent introduction of multiple functional groups. researchgate.netnih.gov This allows for the fine-tuning of the molecule's properties and the creation of complex architectures for various applications.
A common strategy is the stepwise functionalization of the molecule. For example, one could first perform an electrophilic aromatic substitution on the benzyl group to introduce a functional group, followed by a selective C-H functionalization on the tetrahydropyran ring. The order of these reactions would be crucial to ensure compatibility of the reagents and intermediates.
Domino reactions , where a single event triggers a cascade of subsequent reactions, can also be employed to generate polyfunctionalized molecules in an efficient manner. nih.gov A carefully designed substrate derived from 3-benzyltetrahydropyran could undergo a domino sequence to install multiple functional groups and stereocenters in a single operation.
The table below summarizes some potential derivatization strategies and the types of functional groups that could be introduced.
| Strategy | Target Site | Functional Groups Introduced |
| C-H Functionalization | Tetrahydropyran Ring | Aryl, Alkyl, Halogen, Amino, Hydroxyl |
| Electrophilic Aromatic Subst. | Phenyl Ring of Benzyl Group | Halogen, Nitro, Sulfonic Acid, Acyl, Alkyl |
| Intramolecular Cyclization | Functionalized Side Chain | Forms Spirocyclic Lactones, Lactams, Ethers, etc. |
| Stepwise Functionalization | Both Ring and Benzyl Group | Combinations of the above, leading to polyfunctional molecules |
Table 1: Potential Derivatization Strategies for 2H-Pyran, tetrahydro-3-(phenylmethyl)-
Advanced Synthetic Applications and Structural Relevance
Role as Synthetic Intermediates
The tetrahydropyran (B127337) ring is a conformationally constrained ether that is chemically stable, making it an ideal scaffold in multistep synthetic campaigns. pharmablock.com Its derivatives are pivotal intermediates for constructing more elaborate molecular architectures.
Functionalized tetrahydropyrans are essential precursors for a wide range of complex organic molecules. The THP core provides a rigid framework upon which stereocenters and functional groups can be installed with a high degree of control. This stereochemical information is then carried through synthetic sequences to build larger, more complex targets. In medicinal chemistry, the THP moiety is often used as a bioisostere of a cyclohexane (B81311) ring to improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), due to its increased polarity and ability to act as a hydrogen bond acceptor. pharmablock.com
Table 1: Examples of Molecular Classes Incorporating the Tetrahydropyran Motif
| Molecular Class | Significance |
|---|---|
| Polyether Ionophores | Act as antibiotics by transporting metal ions across cell membranes. |
| Marine Macrolides | Exhibit potent cytotoxic, antifungal, and antiviral activities. acs.org |
| Pyranose Sugars | Fundamental building blocks of carbohydrates and nucleic acids. wikipedia.org |
| Spiranoids | Complex structures with applications in fragrance and pharmaceuticals. |
The THP scaffold is a versatile building block for the synthesis of other heterocyclic systems. Through ring-opening, rearrangement, or functional group manipulation, the THP core can be transformed into different heterocyclic structures. More commonly, it is incorporated as a key subunit in the assembly of complex, multi-ring systems. For example, the THP ring is often a central feature in fused or bridged bicyclic and polycyclic ethers that constitute the core of many biologically active natural products. The strategic placement of functional groups on the THP ring allows for subsequent cyclization reactions to form adjacent rings, leading to the rapid construction of molecular complexity.
Integration into Natural Product Total Synthesis
The tetrahydropyran ring is a ubiquitous feature in a multitude of natural products, particularly those of marine and microbial origin. holycross.edu Consequently, the development of efficient and stereoselective methods for its construction is a central theme in total synthesis. rsc.org Rather than using a pre-formed substituted THP like 3-benzyltetrahydropyran, synthetic strategies typically construct the THP ring during the synthesis from acyclic precursors. This approach allows for greater control over the stereochemistry of the final product.
Several powerful chemical reactions have been developed and refined for this purpose. These methods are often chosen based on the specific substitution pattern and desired stereochemistry of the target natural product. rsc.org
Table 2: Key Synthetic Strategies for Tetrahydropyran Ring Formation in Natural Product Synthesis
| Synthetic Method | Description | Representative Natural Product Target(s) |
|---|---|---|
| Prins Cyclization | An acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol to form a 4-substituted tetrahydropyran. holycross.edu | Cryptoconcatone H, Diospongin B holycross.edu |
| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile, where one or more atoms is a heteroatom (e.g., oxygen), to form a dihydropyran ring which is then reduced. | Neopeltolide acs.org |
| Intramolecular Oxa-Michael Addition | The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, which cyclizes to form the THP ring. holycross.edursc.org | Diospongin B holycross.edu |
| Oxocarbenium Ion-Mediated Cyclization | The generation of an oxocarbenium ion from an acyclic precursor, which is then trapped intramolecularly by a nucleophile to forge the THP ring. rsc.org | Various Polyether Natural Products |
| Ring-Closing Metathesis (RCM) | The use of a ruthenium or molybdenum catalyst to form a dihydropyran ring from a diene precursor, which is subsequently reduced. rsc.org | Various Macrolides |
Applications in Materials Chemistry (e.g., Polymer Chemistry)
While specific applications of 2H-Pyran, tetrahydro-3-(phenylmethyl)- in materials chemistry are not well-documented, the tetrahydropyran structural unit has been incorporated into polymers. The thermodynamic stability of the six-membered ring can impart desirable properties such as rigidity and thermal stability to the polymer backbone. rsc.org
One reported strategy involves the synthesis of 4-iodotetrahydropyran-containing polymers through a TMSI-promoted Prins cyclization polymerization of monomers possessing both an aldehyde and a homoallylic alcohol moiety. rsc.orgrsc.org This method directly incorporates the THP ring into the polymer chain during the polymerization process. Furthermore, the parent compound, tetrahydropyran (oxane), has been used as a polar solvent for cationic polymerization reactions of monomers like vinyl ethers, where its ability to stabilize cationic species can lead to the formation of high molecular weight polymers. google.com The development of polymers from renewable, biomass-derived platform chemicals is an active area of research, and THP derivatives represent potential monomers for such applications. acs.org
Development of Novel Biocatalytic Systems for Tetrahydropyran Derivatives
The synthesis of chiral, enantiomerically pure pharmaceuticals and natural products is of paramount importance, and biocatalysis has emerged as a powerful tool to achieve this. jocpr.comnih.gov Enzymes offer exceptional selectivity (chemo-, regio-, and stereo-selectivity) under mild, environmentally friendly conditions, making them attractive alternatives to traditional chemical catalysts. nih.gov
For tetrahydropyran derivatives, biocatalytic and chemoenzymatic strategies are being developed to access chiral building blocks that are difficult to obtain through conventional synthesis. acs.org These methods often employ enzymes in multi-step, one-pot cascade reactions to build molecular complexity efficiently.
Table 3: Biocatalytic Approaches for the Synthesis of Chiral Oxygen Heterocycles
| Biocatalytic Strategy | Enzyme Class(es) Used | Application/Outcome |
|---|---|---|
| Multi-Enzyme Cascades | Cyclases (CYC), Alcohol Dehydrogenases (ADH), Thioesterases | One-pot synthesis of chiral THP thioesters and alcohols from simple acyclic precursors. acs.org |
| Kinetic Resolution | Lipases, Proteases | Separation of racemic mixtures of functionalized THPs by selectively reacting with one enantiomer. nih.gov |
| Desymmetrization | Lipases, Esterases | Transformation of a meso- or prochiral THP derivative into a chiral, non-racemic product. nih.gov |
| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Asymmetric oxidation of cyclic ketones to produce chiral lactones, which are precursors to THP rings. |
| Hydroxylative Dearomatization | Flavin-dependent monooxygenases (FDMOs) | Creation of chiral bicyclic intermediates that can be converted into complex THP-containing natural products. nih.gov |
These biocatalytic systems allow for the synthesis of pharmacologically relevant chiral saturated oxygen heterocycles, including tetrahydropyrans, with high stereocontrol, expanding the toolbox for creating novel drugs and complex molecules. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
